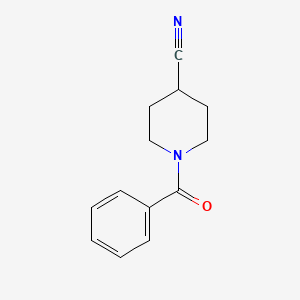
1-Benzoylpiperidine-4-carbonitrile
Descripción general
Descripción
1-Benzoylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 198554-64-2 . It has a molecular weight of 214.27 .
Molecular Structure Analysis
The InChI code for 1-Benzoylpiperidine-4-carbonitrile is1S/C13H14N2O/c14-10-11-6-8-15 (9-7-11)13 (16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Anti-Cancer Applications
The benzoylpiperidine fragment, which includes “1-Benzoylpiperidine-4-carbonitrile”, is found in many bioactive small molecules with therapeutic properties, including anti-cancer agents . These molecules can inhibit the growth of cancer cells and are being researched for potential use in cancer treatments.
Anti-Psychotic Applications
The benzoylpiperidine fragment is also present in anti-psychotic agents . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, particularly in schizophrenia and bipolar disorder.
Anti-Thrombotic Applications
Anti-thrombotic agents that contain the benzoylpiperidine fragment can prevent thrombosis or the formation of blood clots . This is crucial in managing cardiovascular diseases such as stroke and heart attack.
Anti-Arrhythmic Applications
The benzoylpiperidine fragment is also found in anti-arrhythmic agents . These drugs are used to suppress abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.
Anti-Tubercular Applications
Anti-tubercular agents containing the benzoylpiperidine fragment can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Anti-Parasitic Applications
The benzoylpiperidine fragment is also present in anti-parasitic agents . These drugs are used to treat parasitic diseases such as malaria, leishmaniasis, and trypanosomiasis.
Anti-Diabetic Applications
Anti-diabetic agents that contain the benzoylpiperidine fragment can help manage blood glucose levels in patients with diabetes .
Neuroprotective Applications
Lastly, the benzoylpiperidine fragment is found in neuroprotective agents . These drugs protect the nervous system from injury and damage and are being researched for use in conditions such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-benzoylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXQKZBRBRSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpiperidine-4-carbonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2908672.png)
![2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2908673.png)
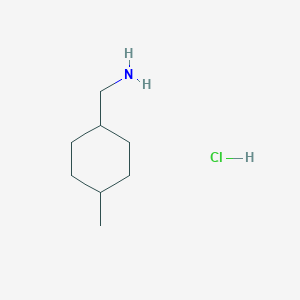
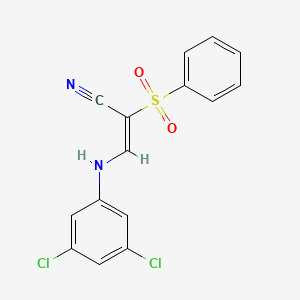
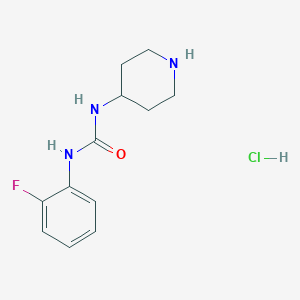
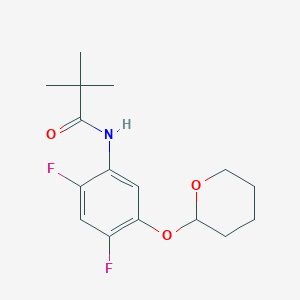
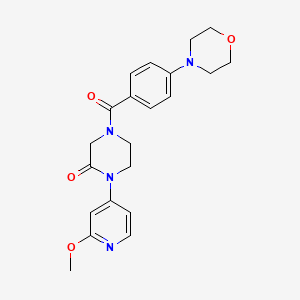
![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2908683.png)
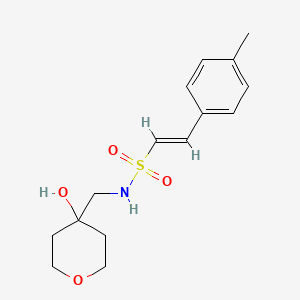
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2908685.png)
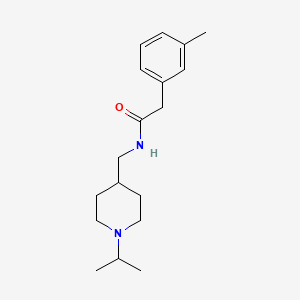
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide](/img/structure/B2908690.png)
